Propionylcholine p-Toluenesulfonate
Description
Historical Perspectives in Cholinergic Research and Related Compounds
The journey to understanding the cholinergic system, where propionylcholine (B1209710) finds its utility, is a cornerstone of modern neuroscience. Nearly a century ago, acetylcholine (B1216132) (ACh) was identified as the first neurotransmitter, a chemical messenger responsible for transmitting signals across synapses. nih.govbritannica.comresearchgate.net This foundational discovery was made around 1921 by German physiologist Otto Loewi, who demonstrated that stimulating the vagus nerve released a substance—later identified as acetylcholine—that slowed the heartbeat. britannica.com
This breakthrough established the concept of chemical neurotransmission and launched the field of cholinergic research. nih.gov Subsequent work by scientists like Sir Henry Dale expanded our understanding, showing ACh's role at the neuromuscular junction and in the autonomic nervous system. britannica.com
The development of the "cholinergic hypothesis" has been a major driver of research for decades, particularly in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.net This hypothesis, originating from post-mortem studies in the 1980s, linked cognitive decline to a significant reduction of cholinergic neurons and a subsequent deficit in acetylcholine levels in the brain. researchgate.netresearchgate.netwikipedia.org This led to a focus on agents that could modulate the cholinergic system. The study of compounds that mimic or interact with the components of this system, such as enzymes and receptors, became paramount. This historical context paved the way for the use of synthetic analogs like propionylcholine to probe the intricate workings of cholinergic transmission.
Significance of Propionylcholine p-Toluenesulfonate as a Biochemical Probe
The primary significance of this compound lies in its function as a substrate for cholinesterases, the enzymes responsible for breaking down acetylcholine. In a healthy cholinergic synapse, acetylcholine is rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the nerve signal. researchgate.netmdpi.com Another related enzyme, butyrylcholinesterase (BChE), also plays a role in hydrolyzing choline-based esters. researchgate.net
Propionylcholine serves as a stand-in for the natural neurotransmitter, acetylcholine, in experimental settings. Researchers use it to measure the activity of AChE and BChE. By providing propionylcholine as a substrate, scientists can quantify the rate at which these enzymes function, which is crucial for several reasons:
Understanding Disease States: In conditions like Alzheimer's disease, cholinergic activity is compromised. researchgate.net Measuring cholinesterase activity using substrates like propionylcholine can help characterize the extent of this deficit.
Drug Development: Many therapeutic strategies for Alzheimer's disease have focused on inhibiting cholinesterases to increase the amount of acetylcholine in the brain. researchgate.netresearchgate.net Propionylcholine is used in assays to screen for and characterize the potency of new cholinesterase-inhibiting drugs.
The p-toluenesulfonate (tosylate) salt form of propionylcholine provides stability and makes the compound suitable for use as a biochemical reagent in these laboratory assays. medchemexpress.comchemsrc.com
Conceptual Frameworks for Investigating Cholinergic Systems with Analogous Compounds
The use of this compound fits into a broader conceptual framework of using structural analogs to investigate biological systems. An analog is a compound that is structurally similar to a natural substance but with slight modifications. This approach allows researchers to dissect complex processes.
In cholinergic research, various analogs of acetylcholine are used to explore different facets of the system:
Agonists: These compounds mimic the action of acetylcholine and activate cholinergic receptors. Nicotine, for example, is a well-known agonist that acts on a specific subset of cholinergic receptors (nicotinic receptors). britannica.com
Antagonists: These molecules block the action of acetylcholine. For instance, scopolamine (B1681570) is an antagonist that can induce memory impairments similar to those seen in dementia, reinforcing the link between cholinergic function and cognition. wikipedia.org
Substrates for Enzymatic Analysis: Propionylcholine falls into this category. It is recognized and processed by cholinergic enzymes, but its structure is slightly different from acetylcholine. This allows for controlled experiments to measure enzyme kinetics and inhibition.
Comparison of Acetylcholine and its Analog, Propionylcholine
| Feature | Acetylcholine | Propionylcholine |
| Cation Structure | Acetyl group attached to choline (B1196258) | Propionyl group attached to choline |
| Primary Biological Role | Endogenous neurotransmitter mdpi.com | Exogenous biochemical probe/substrate medchemexpress.com |
| Enzymatic Breakdown | Rapidly hydrolyzed by AChE and BChE researchgate.net | Hydrolyzed by AChE and BChE, used to measure their activity medchemexpress.com |
| Receptor Interaction | Binds to nicotinic and muscarinic receptors to transmit signals youtube.com | Can interact with cholinergic receptors, but primarily used for enzyme studies |
By using this family of analogous compounds, researchers can isolate and study the individual components of the cholinergic synapse—the neurotransmitter, the receptors, and the degradative enzymes—providing a comprehensive picture of its function in both health and disease.
Properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHHEJZLZTUQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659941 | |
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-13-3 | |
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Synthetic Pathways for Propionylcholine (B1209710) p-Toluenesulfonate and Precursor Chemistry
The synthesis of propionylcholine p-toluenesulfonate is a multi-step process that begins with the synthesis of propionylcholine, typically as a halide salt, followed by the introduction of the p-toluenesulfonate counterion. The key precursors for the chemical synthesis of the propionylcholine cation are a choline (B1196258) salt and a propionylating agent.
A common laboratory-scale synthesis involves the esterification of a choline halide, such as choline chloride or bromide, with propionyl chloride or propionic anhydride. This reaction directly attaches the propionyl group to the hydroxyl group of choline, forming the propionylcholine cation.
The subsequent step is to exchange the halide anion for p-toluenesulfonate (tosylate). This can be achieved through salt metathesis, where propionylcholine halide is reacted with a tosylate salt, such as silver tosylate, leading to the precipitation of the insoluble silver halide and leaving the desired this compound in solution. Alternatively, passing a solution of propionylcholine halide through an ion-exchange resin loaded with tosylate anions would also yield the target compound. The preparation of p-toluenesulfonic acid itself is typically achieved via the sulfonation of toluene (B28343) with concentrated sulfuric acid spegroup.ru.
In a biochemical context, propionylcholine is synthesized from the precursors choline and propionyl-coenzyme A (propionyl-CoA) nih.gov. This reaction is catalyzed by the enzyme choline acetyltransferase, which, despite its name, can utilize other short-chain acyl-CoAs like propionyl-CoA, albeit with varying efficiency compared to its primary substrate, acetyl-CoA nih.gov. A chemical precursor is defined as a compound that is a reactant in a reaction that produces another compound reagent.co.ukwikipedia.org.
| Role | Compound Name | Chemical Formula |
| Starting Material | Choline Chloride | C₅H₁₄ClNO |
| Propionylating Agent | Propionyl Chloride | C₃H₅ClO |
| Tosylate Source | Silver p-Toluenesulfonate | C₇H₇AgO₃S |
| Final Product | This compound | C₁₅H₂₅NO₅S |
Development and Synthesis of Propionylcholine Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a molecule affects its biological activity collaborativedrug.com. In the context of cholinergic research, analogs of acetylcholine (B1216132), such as propionylcholine, are synthesized to probe the binding sites of cholinesterase enzymes and nicotinic or muscarinic receptors oncodesign-services.com. By systematically modifying the structure of the parent compound and observing the resulting changes in biological activity, researchers can map the steric and electronic requirements of the target's active site oncodesign-services.com.
Propionylcholine itself is a key analog of acetylcholine. The primary structural difference is the substitution of the acetyl group's methyl with an ethyl group. This seemingly minor change provides significant insight into the size and shape of the acyl-binding pocket of cholinesterases annualreviews.org. For instance, acetylcholinesterase (AChE) shows a marked decrease in catalytic activity when the substrate is changed from propionylcholine to the slightly larger butyrylcholine (B1668140), indicating a tightly constrained active site annualreviews.org. In contrast, butyrylcholinesterase (BChE) can hydrolyze esters with bulkier acyl groups, a key difference that is exploited in SAR studies mdpi.com.
Experiments using analogs like propionylcholine and butyrylcholine have been crucial in elucidating presynaptic cholinergic mechanisms, including choline transport, acetylcholine synthesis, and vesicular storage and release nih.gov. Studies have shown that while both butyrylcholine and propionylcholine can be incorporated into synaptic vesicles, propionylcholine is less readily released than acetylcholine, providing valuable information about the release mechanism nih.gov.
Rational Design of Modified Propionylcholine Structures
The rational design of propionylcholine analogs is guided by the known structures and functions of cholinergic targets, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ox.ac.ukresearchgate.net. The goal is to create molecules that can answer specific questions about enzyme-substrate interactions. Modifications typically fall into two categories: changes to the acyl group and changes to the choline moiety.
Acyl Group Modification: The length and branching of the acyl chain are systematically varied. Replacing the propionyl group with other functionalities allows researchers to probe the volume and hydrophobicity of the acyl-binding pocket within the active site gorge of cholinesterases annualreviews.org. This approach helps to define the limits of the active site and understand the basis for substrate specificity between AChE and BChE mdpi.com.
Choline Moiety Modification: The quaternary ammonium (B1175870) group of choline is essential for binding to the anionic subsite of cholinesterases through cation-π interactions. Analogs can be designed with modifications to the methyl groups on the nitrogen atom to explore the space and electronic requirements of this binding site.
Understanding the conformation of these analogs within the binding site is crucial and enables the rational design of novel molecules with potentially enhanced potency or specificity ox.ac.uk.
Incorporation of Labels for Biochemical Probing and Assay Development
To trace the metabolic fate of propionylcholine and its analogs or to quantify their interaction with biological targets, labeled versions of these molecules are synthesized. This involves incorporating stable isotopes, radioisotopes, or fluorescent tags into the chemical structure.
Isotopic Labeling: Isotopically labeled compounds are indispensable for a variety of analytical techniques strath.ac.uk. The synthesis of labeled propionylcholine can be achieved by using labeled precursors.
Deuterium (²H): Using deuterated (e.g., d4-choline) precursors allows for the synthesis of labeled propionylcholine. These molecules can be distinguished from their unlabeled counterparts by mass spectrometry, which is useful in kinetic studies to track the formation and turnover of the compound in biological tissues like the electric organ of the Torpedo marmorata nih.gov.
Carbon-13 (¹³C) and Carbon-14 (¹⁴C): Incorporating ¹³C or ¹⁴C into the propionyl or choline part of the molecule is a common strategy. ¹³C-labeled compounds are used in nuclear magnetic resonance (NMR) studies to determine the precise conformation of the molecule when bound to its target enzyme ox.ac.uk. ¹⁴C labeling provides a radioactive tag for use in quantitative whole-body autoradiography (QWBA) and other metabolic studies strath.ac.uk. The synthesis of these labeled compounds is vital for drug discovery and development chemrxiv.org.
Affinity and Photoaffinity Labels: These are reactive molecules designed to bind irreversibly to the active site of an enzyme. Aryldiazonium salts, for example, have been developed as affinity and photoaffinity labels for cholinesterases, allowing for the identification of specific amino acid residues at the binding site dtic.mil.
The development of these labeled probes is essential for modern biochemical assays. For example, isotopically labeled internal standards are critical for accurate quantification in mass spectrometry-based assays, and labeled ligands are fundamental to receptor-binding and enzyme inhibition studies strath.ac.uk.
| Isotope | Labeling Precursor Example | Application | Reference |
| ²H (Deuterium) | d4-Choline | Mass Spectrometry, Kinetic Studies | nih.gov |
| ¹³C (Carbon-13) | ¹³C-labeled Choline or Propionate | Solid-State NMR, Conformational Analysis | ox.ac.uk |
| ¹⁴C (Carbon-14) | ¹⁴C-labeled Choline or Propionate | Radiometric Assays, ADME Studies | strath.ac.uk |
This compound is a biochemical reagent utilized in life science research. medchemexpress.cn This article delves into its specific applications in biochemical and enzymatic interaction studies, focusing on its role as an esterase substrate, its use in investigating cholinergic signaling, its function as a catalyst, and its part in understanding broader biochemical pathways.
Biochemical and Enzymatic Interaction Studies
Propionylcholine (B1209710) p-toluenesulfonate serves as a valuable tool in the study of biochemical and enzymatic interactions. medchemexpress.com It is particularly useful for investigating esterase activity and cholinergic signal transduction. medchemexpress.commedchemexpress.eu
Receptor Binding and Cholinergic System Probing
Utilization as a Pharmacological Tool for Acetylcholine (B1216132) Receptor Characterization
Propionylcholine's distinct pharmacological profile makes it a useful tool for characterizing the function of different acetylcholine receptor subtypes. Its predominant action on muscarinic receptors allows researchers to probe the roles of these receptors in various physiological processes. medchemexpress.com Muscarinic receptors, which are G-protein coupled receptors, are divided into five subtypes (M1-M5) and are involved in a wide range of functions in the central and peripheral nervous systems. nih.gov
By using propionylcholine (B1209710) in experimental models, scientists can stimulate muscarinic pathways and observe the resulting physiological effects, such as the regulation of ion transport in colonic epithelium. medchemexpress.commedchemexpress.com The compound's ability to act as a full agonist, despite its lower affinity compared to acetylcholine, is particularly valuable for studying the downstream signaling cascades initiated by muscarinic receptor activation. medchemexpress.com
Insights into Receptor Activation and Allosteric Modulation Mechanisms
The study of propionylcholine provides insights into the mechanisms of receptor activation and modulation. One key finding is its ability to induce receptor desensitization. medchemexpress.com Desensitization is a process where a receptor's response to a ligand diminishes after prolonged or repeated exposure.
Experiments have shown that prior administration of propionylcholine leads to a significant inhibition of the response to a subsequent application of acetylcholine. medchemexpress.com This suggests that propionylcholine can act as a modulator of cholinergic signaling by desensitizing the receptors, thereby influencing how the system responds to the primary endogenous neurotransmitter. medchemexpress.com This characteristic is important for understanding how the cholinergic system might be regulated by other, less potent endogenous choline (B1196258) esters. medchemexpress.com
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like propionylcholine (B1209710) p-toluenesulfonate. sigmaaldrich.comscribd.comox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure. ox.ac.uk Both ¹H and ¹³C NMR are routinely used. libretexts.orgabo.fi
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton framework of the molecule. For propionylcholine p-toluenesulfonate, specific proton signals corresponding to the propionyl, choline (B1196258), and p-toluenesulfonate moieties can be identified. chemicalbook.com The characteristic signals for the aromatic protons of the tosylate group and the various protons of the propionylcholine cation can be unambiguously assigned. sigmaaldrich.commdpi.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, with its chemical shift being indicative of its bonding environment (e.g., aromatic, carbonyl, aliphatic). libretexts.orgresearchgate.net While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, techniques like broadband decoupling are used to simplify the spectra and enhance signal clarity. libretexts.org
Below is a table summarizing typical expected NMR data for this compound.
| Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| p-Toluenesulfonate | Aromatic protons (doublets), Methyl protons (singlet) | Aromatic carbons, Methyl carbon |
| Propionylcholine | Methylene protons adjacent to ester and amine, Methyl protons of propionyl group, Methyl protons of quaternary amine | Carbonyl carbon, Methylene carbons, Methyl carbon of propionyl group, Methyl carbons of quaternary amine |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more complex structural assignments and to confirm connectivity between different parts of the molecule. abo.fi
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a unique "vibrational fingerprint" of a molecule. sigmaaldrich.comnih.govlibretexts.orgrsc.org These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by this compound reveals the presence of key functional groups. For instance, a strong absorption band corresponding to the stretching vibration of the S=O bond in the sulfonate group is a characteristic feature. researchgate.net Other notable absorptions include those from the C=O group of the ester, C-O stretching, and various C-H vibrations from the aromatic and aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic peaks for the aromatic ring of the tosylate group and the C-C backbone of the propionylcholine moiety. nottingham.ac.uk
The combination of IR and Raman spectra offers a comprehensive vibrational profile of the compound, which is invaluable for confirming its identity and assessing its purity. nih.gov
A table of characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |
| S=O (Sulfonate) | Strong, around 1360 and 1175 researchgate.net | |
| C=O (Ester) | Strong, around 1730 | |
| C-O (Ester) | Around 1200-1100 | |
| Aromatic C=C | Around 1600-1450 | Strong |
| Aliphatic C-H | Around 3000-2850 |
Note: These are approximate values and can be influenced by the molecular environment.
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.orgrsc.org
When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion. libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. The high-resolution mass spectrometry can even determine the exact molecular formula.
The molecular ion is often unstable and fragments into smaller, charged species. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.orgyoutube.com For this compound, fragmentation would likely occur at the ester linkage and around the quaternary ammonium (B1175870) group. The tosylate anion may also be observed. Analysis of these fragmentation patterns can confirm the identity of the compound and reveal information about its structural components. aaqr.org For instance, the loss of specific neutral molecules can lead to characteristic peaks in the mass spectrum. savemyexams.com
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures. rsc.orgfishersci.ca These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fishersci.ca While direct analysis of the ionic this compound by GC can be challenging due to its low volatility, derivatization techniques or pyrolysis-GC-MS can be employed. researchgate.net For related compounds like p-toluenesulfonate esters, GC-MS has been shown to be effective for trace-level detection. nih.govshimadzu.com This suggests its potential applicability for detecting related impurities or degradation products in this compound samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of non-volatile and thermally labile compounds like this compound. fishersci.ca HPLC offers high resolution and sensitivity, making it suitable for both preparative-scale purification and analytical-scale quantification.
In a typical HPLC method, a reversed-phase column is used where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov Detection is often achieved using a UV detector, as the p-toluenesulfonate moiety contains a chromophore that absorbs UV light. thermofisher.com By comparing the retention time and UV spectrum of a sample to that of a known standard, the presence and concentration of this compound can be determined. nih.gov HPLC methods can be optimized for high sensitivity, allowing for the detection and quantification of trace amounts of the compound. scribd.comnih.gov
A summary of typical HPLC parameters for the analysis of related compounds is presented below.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water/buffer nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min nih.gov |
| Detection | UV at a specific wavelength (e.g., 220 nm) scribd.com |
| Injection Volume | 10 - 20 µL |
Note: These parameters are illustrative and require optimization for specific applications.
Biophysical Techniques for Studying Interactions in Model Systems
Biophysical methods are indispensable for elucidating the molecular mechanisms through which compounds like propionylcholine interact with their biological targets. Techniques such as EPR and fluorescence spectroscopy offer high sensitivity for probing molecular structure and dynamics. nih.govlongdom.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. pnas.org While propionylcholine itself is not paramagnetic, it can be studied using EPR through the introduction of a stable nitroxide spin label. This approach, known as site-directed spin labeling (SDSL), allows for the investigation of local dynamics and conformational changes of the molecule. longdom.org
In a hypothetical study, a spin-labeled version of propionylcholine could be synthesized. The EPR spectrum of this labeled molecule would be sensitive to its rotational motion. By analyzing the spectral line shape, information about the conformational flexibility of the propionylcholine molecule in different environments can be obtained. For instance, the degree of immobilization of the spin label can reveal how the molecule's conformation is affected by its association with a protein or a lipid membrane. researchgate.net
Continuous-wave (CW) EPR spectra can provide insights into the mobility of the spin-labeled region. researchgate.net A broader spectrum generally indicates a more constrained or immobilized spin label, suggesting a specific conformational state. researchgate.net While direct EPR studies on propionylcholine are not prominent in the literature, research on acetylcholine (B1216132) has utilized EPR to detect free radicals generated during its biological activity, demonstrating the technique's applicability in cholinergic systems. nih.govnih.gov
Illustrative Data from a Hypothetical EPR Experiment:
The following table illustrates the kind of data that could be obtained from a CW-EPR experiment on a spin-labeled propionylcholine analog in different environments. The hyperfine splitting parameter (Amax) reflects the polarity of the spin label's environment, and the rotational correlation time (τc) indicates its mobility.
| Environment | Hyperfine Splitting (Amax, Gauss) | Rotational Correlation Time (τc, ns) | Interpretation |
| Aqueous Buffer | 32.5 | 0.5 | High mobility, unrestricted conformation |
| In complex with Acetylcholinesterase | 34.0 | 2.1 | Restricted mobility, specific bound conformation |
| Embedded in a Lipid Bilayer | 33.2 | 1.5 | Moderately restricted motion within the membrane |
This table is for illustrative purposes only and does not represent actual experimental data.
Fluorescence spectroscopy is an exceptionally sensitive technique for studying the interactions of molecules with lipid membranes. pnas.orgfrontiersin.org While propionylcholine is not intrinsically fluorescent, its interaction with membranes can be studied using fluorescent probes or by synthetically attaching a fluorophore to the molecule.
One common approach involves using fluorescent membrane probes whose spectral properties are sensitive to the polarity of their environment. mdpi.com For example, a probe like Laurdan exhibits a spectral shift depending on the degree of water penetration into the lipid bilayer. The introduction of propionylcholine could potentially alter membrane packing and hydration, which would be detectable as a change in the fluorescence of Laurdan.
Alternatively, a fluorescently labeled propionylcholine analog could be synthesized. The fluorescence emission spectrum, quantum yield, and lifetime of the attached fluorophore would be sensitive to its local environment. nih.gov For instance, if the labeled propionylcholine partitions into the hydrophobic core of a lipid bilayer, a blue shift in its emission spectrum and an increase in its fluorescence lifetime would be expected, compared to its properties in an aqueous solution. pnas.org
Fluorescence quenching experiments can also provide information about the location of the fluorescently labeled propionylcholine within the membrane. nih.gov By using quenchers that are localized in different regions of the bilayer (e.g., water-soluble quenchers or lipid-soluble quenchers), the accessibility of the fluorophore can be determined, providing insights into the depth of its penetration into the membrane. nih.gov
Illustrative Data from a Hypothetical Fluorescence Quenching Experiment:
This table illustrates hypothetical data from a fluorescence quenching experiment with a fluorescently labeled propionylcholine analog and different quenchers. The Stern-Volmer quenching constant (KSV) is a measure of the quenching efficiency.
| Quencher | Quencher Location | Stern-Volmer Constant (KSV, M-1) | Interpretation |
| Iodide | Aqueous phase | 8.5 | Fluorophore is accessible to the aqueous phase |
| 5-DOXYL-stearic acid | Upper acyl chain region | 15.2 | Fluorophore is located near the membrane interface |
| 16-DOXYL-stearic acid | Deep acyl chain region | 2.1 | Fluorophore does not penetrate deep into the membrane core |
This table is for illustrative purposes only and does not represent actual experimental data.
The application of these advanced biophysical techniques, while in some cases hypothetical for this compound itself, is well-established for analogous molecules and provides a clear roadmap for future research into its conformational dynamics and membrane interactions. nih.govnih.gov
Theoretical Frameworks and Future Research Directions
Computational Chemistry and Molecular Modeling Approaches for Propionylcholine (B1209710) p-Toluenesulfonate
Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of chemical compounds like propionylcholine p-toluenesulfonate. These methods, which fall under the umbrella of "dry research," allow for the estimation of chemical properties and are particularly valuable for newly synthesized or modified compounds. chemrxiv.org
One of the key areas of computational chemistry is the use of Density Functional Theory (DFT) to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org These values are crucial for determining a molecule's ionization energy, electron affinity, chemical hardness, and other important parameters. chemrxiv.org Software tools have been developed to automate the calculation of these properties from DFT outputs, providing a rapid screening method. chemrxiv.org
Molecular modeling can also be used to simulate the interaction of this compound with its biological targets, such as enzymes or receptors. This can provide insights into the binding affinity and mechanism of action of the compound. For instance, tensorized orbitals and matrix product states (MPS) are advanced computational techniques that can be used to accurately calculate the complex electron-electron interactions that govern molecular binding. aps.org These methods offer a high degree of accuracy and are automated, making them suitable for studying the interactions of molecules like this compound. aps.org
Table 1: Key Computational Parameters for Molecular Analysis
| Parameter | Description | Relevance to this compound |
| Highest Occupied Molecular Orbital (HOMO) | The energy level of the highest energy electrons in a molecule. | Influences the molecule's ability to donate electrons in a reaction. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The energy level of the lowest energy available space for an electron. | Influences the molecule's ability to accept electrons in a reaction. |
| Ionization Energy | The amount of energy required to remove an electron from a molecule. | A fundamental property related to the molecule's reactivity. |
| Electron Affinity | The energy released when an electron is added to a molecule. | Indicates the molecule's ability to act as an oxidizing agent. |
| Chemical Hardness | A measure of a molecule's resistance to deformation or change in its electron cloud. | Related to the stability and reactivity of the molecule. |
This table is based on general principles of computational chemistry and its application to molecular analysis. chemrxiv.org
Advanced Receptor Theory and Ligand Efficacy Modeling
Advanced receptor theory provides a framework for understanding how drugs and other molecules, known as ligands, interact with receptors to produce a biological response. ki.se This theory has moved beyond the simple "lock and key" model to incorporate concepts like agonist-independent (constitutive) activity and the existence of multiple receptor states (R and R*). nih.gov These advancements are crucial for understanding the action of compounds like this compound, which is used to study cholinergic signal transduction. medchemexpress.commedchemexpress.com
Key concepts in modern receptor theory include:
Efficacy: The ability of a drug to produce a maximal response. Different drugs can have varying efficacies even when occupying the same number of receptors. nih.gov
Partial Agonists: These ligands produce a response that is lower than that of a full agonist, even at full receptor occupancy. They can also act as antagonists in the presence of a full agonist. nih.gov
Inverse Agonists: These drugs bind to the constitutively active form of a receptor (R*) and stabilize it in an inactive state, thereby reducing the receptor's basal activity. nih.gov
Modeling ligand efficacy involves understanding the relationship between the concentration of a ligand, the proportion of receptors it occupies, and the resulting biological stimulus. nih.gov For example, it has been shown that some agonists can produce a maximal effect while occupying only a small fraction of the available receptors. nih.gov This highlights that the response is not always directly proportional to receptor occupancy. nih.gov Computational models and structural studies can help elucidate the inverse agonist character of certain drugs, which can contribute to their therapeutic effects. nih.gov
The study of this compound within the context of advanced receptor theory could involve investigating its efficacy at cholinergic receptors, determining if it acts as a full or partial agonist, and exploring its potential for inverse agonism at specific receptor subtypes.
Emerging Applications in In Vitro Systems and Ex Vivo Animal Models
This compound is widely used in biomedical and pharmacological research, particularly in studies of cholinergic signal transduction and esterase activity. medchemexpress.com Its application as a biochemical reagent extends to both in vitro and ex vivo experimental settings. medchemexpress.com
In vitro studies often utilize cell lines, such as gastric cancer cell lines, to investigate specific cellular mechanisms. frontiersin.org However, these systems can lack the complexity of a whole organ or organism. nc3rs.org.uk this compound can be used in such systems as a substrate to measure the activity of enzymes like cholinesterases. medchemexpress.com
Ex vivo models offer a bridge between in vitro studies and whole-animal (in vivo) experiments. These models use tissue preparations from animals, which maintain a higher level of physiological complexity than cell cultures. nc3rs.org.uk For example, ex vivo cardiac slice models from pigs are being developed to study heart disease and potential therapies because porcine cardiac tissue more closely resembles human tissue than that of small rodents. nc3rs.org.uk Such models could be used to investigate the effects of this compound on cardiac tissue in a controlled environment. While animal models are crucial for understanding disease pathogenesis, ex vivo models are gaining traction as they can reduce the number of animals used in research and provide a more accurate representation of human pathophysiology in some cases. frontiersin.orgnc3rs.org.uk
The use of this compound in these emerging models can help to elucidate its role in various physiological and pathological processes, contributing to a better understanding of cholinergic signaling in different tissues and disease states.
Methodological Advancements in High-Throughput Screening and Assay Development
High-throughput screening (HTS) is a critical component of early-stage drug discovery, enabling the rapid testing of large compound libraries to identify potential "hits" that interact with a therapeutic target. bmglabtech.com These targets often include enzymes, G protein-coupled receptors (GPCRs), and ion channels. bmglabtech.comeddc.sg The development of automated HTS platforms has significantly accelerated the screening process, allowing for the analysis of thousands of compounds per day. eddc.sgrecipharm.com
Key advancements in HTS and assay development include:
Miniaturization: Assays are now commonly performed in 384- and 1536-well plates, which drastically reduces the volume of reagents and compounds needed per sample. bmglabtech.comeddc.sg
Automation: Fully automated systems handle liquid dispensing, plate washing, and data acquisition, minimizing manual errors and increasing throughput. recipharm.com
Diverse Assay Readouts: HTS platforms can accommodate various detection methods, including fluorescence, luminescence, and absorbance, making them adaptable to a wide range of biological assays. eddc.sg
This compound, as a substrate for esterases, is well-suited for use in HTS assays designed to identify inhibitors or modulators of these enzymes. medchemexpress.commedchemexpress.eu For example, an HTS campaign could be designed to screen a compound library for inhibitors of acetylcholinesterase, using the hydrolysis of propionylcholine as a measurable endpoint. The development of sensitive and robust assays is crucial for the success of such screens.
Table 2: Comparison of Screening Methodologies
| Feature | Traditional Screening | High-Throughput Screening (HTS) |
| Throughput | Low (tens to hundreds of compounds) | High (thousands to millions of compounds) |
| Automation | Manual or semi-automated | Fully automated |
| Reagent Volume | Milliliters | Microliters to nanoliters |
| Time to Results | Weeks to months | Days to weeks |
| Cost per Sample | High | Low |
| Data Generation | Limited | Extensive |
This table synthesizes information on the evolution and advantages of high-throughput screening in drug discovery. bmglabtech.comeddc.sgrecipharm.com
The continued advancement of HTS technologies will undoubtedly facilitate the discovery of new therapeutic agents and provide valuable tools for studying the biological activity of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Propionylcholine p-Toluenesulfonate that influence its solubility and stability in experimental setups?
- Methodological Answer : The compound’s solubility and stability are influenced by its molecular structure (C₁₅H₂₅NO₅S) and LogP value (2.625), which indicates moderate lipophilicity . For aqueous solubility, use cold PBS or assay buffers during sample preparation to prevent degradation . Stability testing under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature) should be conducted, with aliquots stored at –20°C for long-term preservation .
Q. How should researchers prepare cell and tissue samples for quantifying this compound using enzymatic assays?
- Methodological Answer :
- Cell samples : Harvest 2×10⁶ cells, wash with cold PBS, homogenize in 100 µL assay buffer, incubate on ice for 10 minutes, centrifuge (4°C, 5 min), and collect supernatant .
- Tissue samples : Use 10 mg tissue, homogenize in assay buffer, and follow similar centrifugation steps. Ensure duplicate preparations to account for biological variability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to its safety data sheet (SDS), which indicates no acute hazards but recommends standard precautions: wear gloves and lab coats, avoid inhalation, and use fume hoods during weighing . In case of skin contact, wash immediately with water for 15 minutes .
Advanced Research Questions
Q. How can researchers optimize the detection of this compound in complex biological matrices using GC-MS/MS?
- Methodological Answer : Utilize a self-developed GC-MS/MS platform with parameters optimized for p-toluenesulfonate derivatives. Key steps include:
- Column selection : Use a polar capillary column (e.g., DB-17MS) to enhance separation.
- Ionization : Employ electron impact (EI) mode at 70 eV for fragmentation.
- Calibration : Prepare a standard curve (0.1–10 µg/mL) in matrix-matched solvents to account for ion suppression .
- Validation : Include spike-recovery tests (80–120% acceptable range) and assess limit of detection (LOD) using signal-to-noise ratios ≥3 .
Q. What strategies are recommended for resolving discrepancies in this compound concentration measurements between analytical platforms?
- Methodological Answer :
- Cross-validation : Compare results from LC-MS and enzymatic assays, normalizing data using internal standards (e.g., deuterated analogs).
- Statistical analysis : Apply Bland-Altman plots to assess systematic biases and use ANOVA to evaluate inter-platform variability .
- Sample dilution : For values exceeding the standard curve, dilute samples in assay buffer and reanalyze .
Q. How can researchers assess genotoxic impurities in this compound batches?
- Methodological Answer : Implement a GC-MS/MS method targeting p-toluenesulfonate-related impurities. Key steps:
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate impurities.
- Detection : Monitor specific transitions (e.g., m/z 171 → 155 for p-toluenesulfonate) with a LOD of 0.1 ppm .
- Compliance : Follow ICH M7 guidelines for genotoxic impurity thresholds in pharmaceuticals .
Q. What experimental design considerations are critical for studying the metabolic fate of this compound in preclinical models?
- Methodological Answer :
- Dosing : Use radiolabeled (³H or ¹⁴C) compound to track metabolites in plasma, urine, and tissues.
- Sampling : Collect time-point samples (0–24 hrs) and analyze via scintillation counting coupled with HPLC .
- Ethics : Adhere to NIH preclinical reporting guidelines, including randomization and blinding to reduce bias .
Data Analysis and Reporting
Q. How should researchers statistically address variability in this compound experimental data?
- Methodological Answer :
- Replicates : Perform experiments in triplicate and report mean ± SD.
- Outliers : Use Grubbs’ test to identify and exclude outliers (p < 0.05).
- Normalization : Express data as percentage of control to account for batch effects .
Q. What are the best practices for ensuring reproducibility in assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
